

## Zotiraciclib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zotiraciclib |           |
| Cat. No.:            | B1663082     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zotiraciclib** (TG02) is an orally bioavailable, pyrimidine-based multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the depletion of critical survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in various malignancies, including high-grade gliomas.[3][4] **Zotiraciclib** readily crosses the blood-brain barrier, making it a promising therapeutic candidate for central nervous system cancers.[2][5] This technical guide provides a comprehensive overview of the early-phase clinical trial results for **zotiraciclib**, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

### **Mechanism of Action: CDK9 Inhibition**

**Zotiraciclib**'s primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb is crucial for stimulating transcription elongation by RNA polymerase II. By inhibiting CDK9, **zotiraciclib** effectively suppresses the transcription of short-lived mRNAs, leading to the depletion of anti-apoptotic and oncogenic proteins like MCL-1 and c-MYC.[3][6] This targeted depletion induces cell cycle arrest and apoptosis in cancer cells.[7] Preclinical studies have demonstrated that **zotiraciclib**'s inhibition of CDK9 also leads to decreased cellular ATP production through the



suppression of glycolysis and mitochondrial dysfunction, further contributing to cell death in glioblastoma models.[1]





Click to download full resolution via product page

**Caption: Zotiraciclib**'s inhibition of CDK9 disrupts transcriptional elongation, leading to apoptosis.

## **Early-Phase Clinical Trial Data**

**Zotiraciclib** has been evaluated in several early-phase clinical trials, primarily in patients with recurrent high-grade astrocytomas, including glioblastoma. The following tables summarize the key quantitative data from these studies.

# Table 1: Summary of Key Phase I/Ib Clinical Trials for Zotiraciclib



| Trial Identifier                       | Study Title                                                                                                  | Patient<br>Population                                                                      | Intervention                                                                                                  | Primary<br>Objectives                                                                  |
|----------------------------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| NCT02942264                            | Zotiraciclib Plus Dose-Dense or Metronomic Temozolomide in Recurrent Anaplastic Astrocytoma and Glioblastoma | Adults with recurrent anaplastic astrocytoma and glioblastoma                              | Zotiraciclib + Temozolomide (Dose-Dense or Metronomic)                                                        | Determine Maximum Tolerated Dose (MTD), safety, and preliminary efficacy (PFS4) [1][8] |
| EORTC 1608<br>(STEAM)<br>(NCT03224104) | Zotiraciclib for<br>Newly<br>Diagnosed or<br>Recurrent<br>Glioblastoma                                       | Elderly patients with newly diagnosed glioblastoma or patients with recurrent glioblastoma | Group A: Zotiraciclib + Radiotherapy; Group B: Zotiraciclib + Temozolomide; Group C: Zotiraciclib monotherapy | Determine MTD<br>and single-agent<br>activity (PFS6)[4]<br>[9]                         |
| NCT05588141                            | Zotiraciclib for<br>Recurrent<br>Malignant<br>Gliomas with<br>IDH1 or IDH2<br>Mutations                      | Patients (≥15 years) with recurrent IDH- mutant diffuse gliomas                            | Zotiraciclib<br>monotherapy                                                                                   | Determine Recommended Phase 2 Dose (RP2D) and safety[10][11]                           |

**Table 2: Dose Escalation and Maximum Tolerated Dose** (MTD)



| Trial Identifier      | Arm/Group                                                    | Zotiraciclib<br>Dose Levels                                                        | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Dose-Limiting<br>Toxicities (DLTs)                                                                                                 |
|-----------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| NCT02942264           | Arm 1 (Dose-<br>Dense TMZ) &<br>Arm 2<br>(Metronomic<br>TMZ) | Not explicitly<br>detailed in<br>search results                                    | 250 mg                                                         | Neutropenia, diarrhea, elevated liver enzymes, fatigue[1]                                                                          |
| EORTC 1608<br>(STEAM) | Group A (with<br>Radiotherapy) &<br>Group B (with<br>TMZ)    | Not explicitly<br>detailed in<br>search results                                    | 150 mg twice<br>weekly[4][9][12]                               | Grade 3 seizure,<br>multiple grade 1<br>events,<br>neutropenia,<br>gastrointestinal<br>disorders,<br>hepatotoxicity[9]<br>[12][13] |
| NCT05588141           | Monotherapy                                                  | 150 mg, 200 mg,<br>250 mg (on days<br>1, 4, 8, 11, 15,<br>18 of a 28-day<br>cycle) | 200 mg                                                         | Grade 3 elevated ALT, Grade 3 fatigue and diarrhea[10]                                                                             |

**Table 3: Efficacy Outcomes in Early-Phase Trials** 



| Trial Identifier      | Arm/Group                    | Efficacy<br>Endpoint                               | Result                                                | Notes                                                     |
|-----------------------|------------------------------|----------------------------------------------------|-------------------------------------------------------|-----------------------------------------------------------|
| NCT02942264           | Arm 1 (Dose-<br>Dense TMZ)   | Progression-Free<br>Survival at 4<br>months (PFS4) | 40%[1]                                                | -                                                         |
| NCT02942264           | Arm 2<br>(Metronomic<br>TMZ) | Progression-Free<br>Survival at 4<br>months (PFS4) | 25%[1]                                                | -                                                         |
| EORTC 1608<br>(STEAM) | Group C<br>(Monotherapy)     | Progression-Free<br>Survival at 6<br>months (PFS6) | 6.7%[4][9][13]                                        | Low single-agent clinical activity noted[4][6]            |
| NCT05588141           | Monotherapy<br>(IDH-mutant)  | Objective<br>Response                              | 2 partial<br>responses at 200<br>mg dose<br>level[10] | Suggests activity in this specific patient population[10] |

Table 4: Pharmacokinetic Parameters of Zotiraciclib

(from NCT02942264)

| Parameter                 | Observation                                                              |
|---------------------------|--------------------------------------------------------------------------|
| Absorption                | Apparent first-order absorption[1]                                       |
| Elimination               | Mono-exponential elimination[1]                                          |
| Inter-patient Variability | 31-52% CV in PK parameters[1]                                            |
| Genetic Association       | CYP1A2_5347T>C (rs2470890) polymorphism associated with higher AUCinf[1] |

## **Experimental Protocols**

NCT02942264: Zotiraciclib with Temozolomide in Recurrent High-Grade Astrocytoma

### Foundational & Exploratory





This Phase 1 trial utilized a two-stage design to first determine the MTD of **zotiraciclib** in combination with two different temozolomide (TMZ) schedules, followed by a randomized cohort expansion to compare the preliminary efficacy of the two arms.[1]

- Study Design: A Bayesian Optimal Interval (BOIN) design was used for the dose-escalation phase to determine the MTD.[8] The cohort expansion phase was randomized.[1]
- Patient Population: Adults aged 18 and older with recurrent anaplastic astrocytoma or glioblastoma that had progressed after standard treatment.[8][14]
- Intervention Arms:
  - Arm 1 (Dose-Dense TMZ): Zotiraciclib in combination with TMZ administered for 7 days on and 7 days off.[8]
  - Arm 2 (Metronomic TMZ): Zotiraciclib in combination with daily TMZ.[8]
- Drug Administration: Zotiraciclib was administered orally three days before Cycle 1 and then on four days during every 28-day cycle.[8] Prophylactic treatment for nausea and diarrhea was given before and for 24 hours after each zotiraciclib dose.[14]
- Assessments:
  - Safety: Monitored for Dose-Limiting Toxicities (DLTs) as the primary safety endpoint.[1]
     Blood tests were conducted every 2 weeks.[14]
  - Efficacy: Progression-free survival at 4 months (PFS4) was a secondary endpoint.[1] Brain
     MRIs were performed every 4 weeks.[14]
  - Pharmacokinetics: Blood samples were collected for pharmacokinetic analysis.[1]
  - Patient-Reported Outcomes: Longitudinal symptom burden was evaluated.[1]





Click to download full resolution via product page

**Caption:** Workflow for the NCT02942264 Phase 1 trial of **zotiraciclib** with temozolomide.



# EORTC 1608 (STEAM): Zotiraciclib in Newly Diagnosed or Recurrent Glioblastoma

This Phase Ib trial investigated **zotiraciclib** in three parallel groups, exploring both combination therapy in elderly patients with newly diagnosed glioblastoma and monotherapy in patients with recurrent glioblastoma.[4][9]

- Study Design: Open-label, non-randomized, multicenter, three-parallel group design.[9]
- · Patient Population:
  - Groups A and B: Elderly patients (>65 years) with newly diagnosed IDH wild-type
     glioblastoma or anaplastic astrocytoma.[4][9]
  - Group C: Patients with IDH wild-type glioblastoma or anaplastic astrocytoma at first relapse after temozolomide chemoradiotherapy.[4][9]
- Intervention Arms:
  - Group A: Zotiraciclib in combination with hypofractionated radiotherapy.[4]
  - Group B: Zotiraciclib in combination with temozolomide.[4]
  - Group C: Zotiraciclib monotherapy.[4]
- Assessments:
  - Primary Endpoints: MTD for Groups A and B; Progression-free survival at 6 months (PFS6) for Group C.[4][6]
  - Secondary Endpoints: Efficacy, quality of life, and safety.[9]
  - Biomarkers: Tumor expression of CDK-9, c-MYC, and MCL-1 was determined by immunohistochemistry.[4][6]

### **Discussion and Future Directions**



Early-phase clinical trials have established the safety profile of **zotiraciclib**, both as a single agent and in combination with standard-of-care therapies for high-grade gliomas. The MTD of **zotiraciclib** varies depending on the combination regimen, with notable toxicities including neutropenia, gastrointestinal issues, and hepatotoxicity.[1][4][9]

The combination of **zotiraciclib** with dose-dense temozolomide showed encouraging preliminary efficacy in patients with recurrent high-grade astrocytomas.[1] Notably, profound benefits in progression-free survival have been observed in patients with IDH-mutant tumors treated with the **zotiraciclib** and temozolomide combination.[11][15] However, as a monotherapy in recurrent glioblastoma, **zotiraciclib** demonstrated low clinical activity.[4][6]

Ongoing and future studies will likely focus on several key areas:

- Patient Selection: The promising results in IDH-mutant gliomas suggest that biomarker-driven patient selection will be crucial for the future development of zotiraciclib.[10][15]
   Further investigation into the prognostic and predictive value of CDK-9, c-MYC, and MCL-1 expression is warranted.[4][6]
- Combination Strategies: Given the overlapping toxicities with alkylating agents, careful consideration of combination partners and dosing schedules is necessary.[4]
- Pharmacogenomics: The identification of genetic polymorphisms, such as in CYP1A2, that
  influence zotiraciclib metabolism may allow for personalized dosing strategies to optimize
  efficacy and minimize toxicity.[1]

In conclusion, **zotiraciclib** remains a promising therapeutic agent for high-grade gliomas, particularly in genetically defined patient populations. The data from these early-phase trials provide a strong rationale for continued investigation in well-designed, biomarker-enriched clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zotiraciclib Wikipedia [en.wikipedia.org]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Zotiraciclib (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. ascopubs.org [ascopubs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Facebook [cancer.gov]
- 15. onclive.com [onclive.com]
- To cite this document: BenchChem. [Zotiraciclib: An In-Depth Technical Review of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663082#early-phase-clinical-trial-results-forzotiraciclib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com